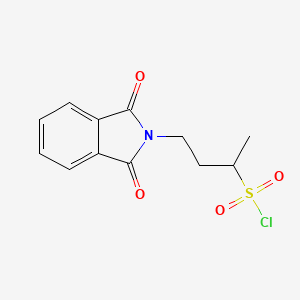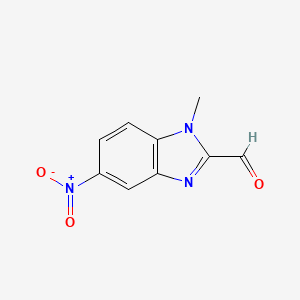
4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride” is a chemical compound with the IUPAC name 4-(1,3-dioxoisoindolin-2-yl)butane-2-sulfonyl chloride . It has a molecular weight of 301.75 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 . This indicates the molecular structure of the compound.Aplicaciones Científicas De Investigación
Novel Catalysts for Synthesis
Researchers have introduced novel nanosized N-sulfonated Brönsted acidic catalysts, like NS-C4(DABCO-SO3H)2·4Cl, for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This demonstrates the utility of sulfonated compounds in facilitating efficient chemical reactions, leading to products with potential applications in pharmaceuticals and materials science (O. Goli-Jolodar, F. Shirini, M. Seddighi, 2016).
Sulfonating Agents for Amines
The compound "2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride" has been used as a versatile sulfonating agent for amines, showing the importance of sulfonyl chloride derivatives in amine synthesis. This process allows for the easy sulfonation of primary and secondary amines, demonstrating the chemical's role in modifying amine groups for further chemical synthesis and applications in drug development and material science (Izumi Sakamoto et al., 2006).
Antimicrobial Activity of Sulfonate Derivatives
Sulfonate derivatives synthesized from butane sultone have been screened for antimicrobial and antifungal activities. This research suggests that compounds structurally similar to "4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butane-2-sulfonyl chloride" could be potent against Gram-positive bacteria, Gram-negative bacteria, and fungi, highlighting their potential in developing new antimicrobial agents (A. Fadda et al., 2016).
Synthesis of Polyfunctional Heterocycles
The synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives from butane sultone intermediates underscores the role of sulfonyl chlorides in creating water-soluble molecules with potential biological activity. These compounds' synthesis and evaluation for antimicrobial properties underscore the broader utility of sulfonyl chloride derivatives in pharmaceutical chemistry (A. Fadda et al., 2016).
Hydroxyalkanesulfonyl Chlorides in Organic Synthesis
The preparation and characterization of hydroxyalkanesulfonyl chlorides from chlorination of hydroxyalkanesulfinate salts in a nonpolar medium illustrate the importance of sulfonyl chlorides in organic synthesis. These compounds serve as intermediates for further chemical transformations, offering pathways to synthesize more complex molecules with specific functional groups for various applications in material science and pharmaceuticals (J. King, R. Rathore, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butane-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4S/c1-8(19(13,17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMCGODWGOLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3-fluoro-4-methylphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2940036.png)
![3,4-dimethoxy-N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B2940037.png)
![3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane](/img/structure/B2940041.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)
![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)
![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)
